molecular formula C11H13N3OS B1478363 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol CAS No. 2097992-92-0

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol

Cat. No.: B1478363
CAS No.: 2097992-92-0
M. Wt: 235.31 g/mol
InChI Key: PGQKYYPNSADQEZ-UHFFFAOYSA-N
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Description

“1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” is a novel compound that has been designed and synthesized . It is a derivative of thiazolo[5,4-b]pyridine, which is a heterocyclic compound . The molecular formula of this compound is C11H13N3OS and it has a molecular weight of 235.31 g/mol.


Synthesis Analysis

The synthesis of this compound involves a series of steps starting from commercially available substances . The process is efficient and yields moderate to good results .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

This compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula (C11H13N3OS) and molecular weight (235.31 g/mol).

Scientific Research Applications

Synthesis and Biological Activities of Thiazolopyridines

Thiazolopyridines, similar in structure to "1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol," are noted for their synthesis methods and significant biological effects. These compounds have been characterized by analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal activities, and potential antidiabetic, antibacterial, anti-tuberculosis actions. Notably, thiazolopyridine derivatives have shown promise in treating sexual dysfunction and exhibiting anticancer effects, particularly those containing the α-amino phosphonate residue at the 2 position of the basic heterocycle (Chaban, 2015).

Heterocyclic N-oxide Derivatives in Drug Development

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds, highlight their versatility as synthetic intermediates and their significance in biological applications. These compounds have demonstrated functionalities vital in areas such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, anti-inflammatory activities (Li et al., 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a structurally related compound, demonstrates the versatility of heterocycles in designing kinase inhibitors, showcasing multiple binding modes with kinase targets. Such scaffolds have been utilized extensively in patents, covering a broad range of kinase targets, indicating the potential of related structures, like "this compound," in kinase inhibition research (Wenglowsky, 2013).

Thiazole Derivatives in Pharmaceutical Research

Thiazole derivatives have been the focus of extensive research for their diverse pharmacological activities. Novel compounds related to the thiazole ring have shown promise as antioxidants, analgesics, anti-inflammatories, antimicrobials, and antitumor agents. This highlights the medicinal chemistry potential of thiazole-containing compounds, suggesting areas for further exploration with "this compound" (Leoni et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential as a potent inhibitor of phosphoinositide 3-kinase (PI3K). This could have implications in the treatment of diseases where PI3K plays a key role .

Biochemical Analysis

Biochemical Properties

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . This compound interacts with various enzymes, proteins, and other biomolecules, including PI3Kα, PI3Kγ, and PI3Kδ, exhibiting potent inhibitory activity with nanomolar IC50 values . The nature of these interactions involves binding to the kinase through key hydrogen bonds, which is essential for its inhibitory potency .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by targeting the PI3K signaling pathway, which is critical for cell growth, survival, proliferation, and differentiation . By inhibiting PI3K, this compound can affect cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for tumor-targeted therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly PI3K enzymes . The compound’s thiazolo[5,4-b]pyridine core is directly involved in binding to the kinase, forming key hydrogen bonds that inhibit the enzyme’s activity . This inhibition leads to downstream effects on cell signaling pathways and gene expression, contributing to its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity with minimal adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations for its use in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s metabolism can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and safety, making it essential to study its transport and distribution patterns .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c15-8-3-6-14(7-4-8)11-13-9-2-1-5-12-10(9)16-11/h1-2,5,8,15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQKYYPNSADQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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